molecular formula C17H19ClN2 B11826475 5-(1-Benzylpyrrolidin-2-yl)-2-chloro-4-methylpyridine

5-(1-Benzylpyrrolidin-2-yl)-2-chloro-4-methylpyridine

Cat. No.: B11826475
M. Wt: 286.8 g/mol
InChI Key: MGKLHUXJKVUUQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1-Benzylpyrrolidin-2-yl)-2-chloro-4-methylpyridine is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a benzylpyrrolidine moiety attached to a chloromethylpyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Benzylpyrrolidin-2-yl)-2-chloro-4-methylpyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or other nitrogen-containing compounds.

    Benzylation: The pyrrolidine ring is then benzylated using benzyl halides under basic conditions.

    Chloromethylation: The chloromethyl group is introduced to the pyridine ring through a chloromethylation reaction, often using formaldehyde and hydrochloric acid.

    Coupling Reaction: The benzylpyrrolidine moiety is coupled with the chloromethylpyridine ring under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-(1-Benzylpyrrolidin-2-yl)-2-chloro-4-methylpyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

5-(1-Benzylpyrrolidin-2-yl)-2-chloro-4-methylpyridine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(1-Benzylpyrrolidin-2-yl)-2-chloro-4-methylpyridine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    5-(1-Benzylpyrrolidin-2-yl)-2-methoxypyridine: Similar in structure but with a methoxy group instead of a chloro group.

    5-(1-Benzylpyrrolidin-2-yl)-2-methylpyridine: Similar but lacks the chloro group.

    5-(1-Benzylpyrrolidin-2-yl)-2-hydroxypyridine: Similar but with a hydroxyl group instead of a chloro group.

Uniqueness

5-(1-Benzylpyrrolidin-2-yl)-2-chloro-4-methylpyridine is unique due to the presence of the chloro group, which imparts distinct chemical reactivity and potential biological activity. The chloro group can participate in various substitution reactions, making the compound versatile for further chemical modifications.

Properties

Molecular Formula

C17H19ClN2

Molecular Weight

286.8 g/mol

IUPAC Name

5-(1-benzylpyrrolidin-2-yl)-2-chloro-4-methylpyridine

InChI

InChI=1S/C17H19ClN2/c1-13-10-17(18)19-11-15(13)16-8-5-9-20(16)12-14-6-3-2-4-7-14/h2-4,6-7,10-11,16H,5,8-9,12H2,1H3

InChI Key

MGKLHUXJKVUUQR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C2CCCN2CC3=CC=CC=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.